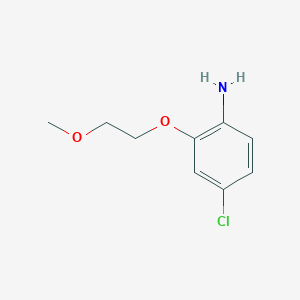
2-Bromo-N-(4-iodophenyl)butanamide
Übersicht
Beschreibung
2-Bromo-N-(4-iodophenyl)butanamide, also known as BIPB, is a synthetic organic compound with a wide range of applications in the laboratory. BIPB is a versatile compound with a variety of uses, from acting as a reagent in organic synthesis to being used as a molecular probe in biological research. It has been used in a variety of scientific applications including drug design and development, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Formation and Decomposition of Substituted 1-phenylpyrrolidin-2-ones in Basic Medium
This study explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides in sodium hydroxide solutions, highlighting the kinetics of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones and the subsequent hydrolysis to substitution derivatives of sodium 4-amino-N-phenylbutanoates. Notably, it provided valuable insights into the kinetic parameters such as dissociation constants (pKa) and cyclization rate constants (kc), establishing a foundation for understanding the reactivity and stability of compounds structurally similar to 2-Bromo-N-(4-iodophenyl)butanamide under various conditions (Sedlák et al., 2002).
Drug Design and Inhibition Mechanisms
Structure-Based Drug Design to the Discovery of New 2-Aminothiazole CDK2 Inhibitors
The study highlights the utility of structure-based drug design (SBDD) in identifying potent and selective CDK2 inhibitors, using compounds like N-(5-Bromo-1,3-thiazol-2-yl)butanamide as starting points. This research underscores the importance of crystal structures and SBDD in rapidly discovering and optimizing pharmaceutical agents, suggesting potential applications for structurally similar compounds (Vulpetti et al., 2006).
Chemical Synthesis and Molecular Structure Analysis
Synthesis and Molecular Structure of 2-Bromo-N-(4-(7-(Diethylamino)-Coumarin-3-yl)Phenyl)Propanamide New Coumarin-Based Fluorescent ATRP Initiator
This paper details the synthesis and analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, including its NMR, FT-IR, mass-spectrometry, and single-crystal X-ray diffraction analyses. The compound's efficient fluorescent ATRP initiation in polymerizations of acrylates signifies its potential in material sciences and polymer chemistry, presenting opportunities for structurally related compounds (Kulai & Mallet-Ladeira, 2016).
Computational Analysis and Optical Properties
Synthesis, Spectroscopic Analysis, and NLO Properties of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol by Quantum Mechanical Calculations
The research discusses the synthesis of a compound structurally related to 2-Bromo-N-(4-iodophenyl)butanamide and its spectroscopic analysis using computational methods. It highlights the compound's role as a connecting agent for laboratory reagents and its optical properties, emphasizing the potential of computational techniques in studying the properties and applications of related chemical compounds (Praveenkumar et al., 2021).
Eigenschaften
IUPAC Name |
2-bromo-N-(4-iodophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTVMYSINKRSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-iodophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)
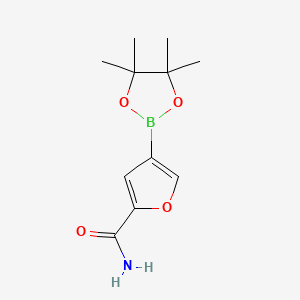
![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)



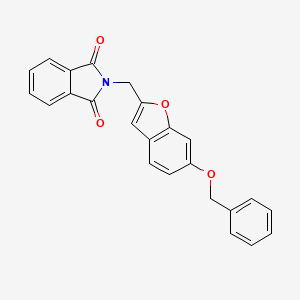
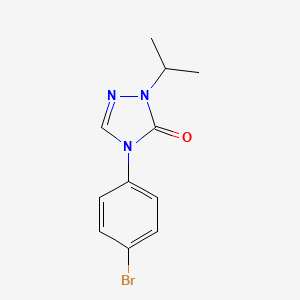
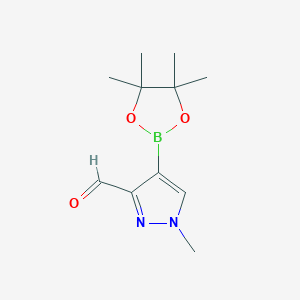

![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)

